![molecular formula C13H19NO B584428 rac-cis-3-[(Phenylmethyl)amino]cyclohexanol CAS No. 1089695-63-5](/img/structure/B584428.png)

rac-cis-3-[(Phenylmethyl)amino]cyclohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

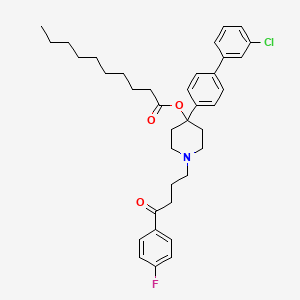

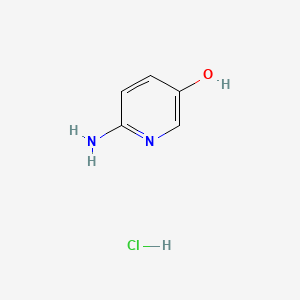

Rac-cis-3-[(Phenylmethyl)amino]cyclohexanol is a biochemical compound used for proteomics research . It has a molecular formula of C13H19NO and a molecular weight of 205.3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanol ring with an amino group substituted with a phenylmethyl group . The ‘rac-cis’ notation indicates that the compound is a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers of a chiral molecule.Physical And Chemical Properties Analysis

This compound is an off-white solid . Its molecular formula is C13H19NO, and it has a molecular weight of 205.3 .Applications De Recherche Scientifique

Therapeutic Use of Retinoids in Cancer Therapy

Retinoids have shown significant promise in cancer therapy, especially in inducing differentiation and/or growth inhibition in various tumor-cell lines through changes in gene expression mediated via specific nuclear receptors. The dramatic antitumor effect of all-trans retinoic acid in patients with acute promyelocytic leukemia highlights the therapeutic potential of retinoids in oncology (Smith et al., 1992).

Biological Activities and Applications of Rosmarinic Acid

Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, has been identified for its potential biological activities including antimicrobial, anti-inflammatory, antioxidant, and possibly as a natural preservative in food industry due to its inhibition of lipid peroxidation and bacterial growth (Marchev et al., 2021).

Clinical Activity of Oxaliplatin

Oxaliplatin, a third-generation cisplatin analogue, has displayed preclinical and clinical activity in a wide variety of tumor types, showing efficacy in combination with other drugs for the treatment of colorectal cancer and showing promise in ovarian cancer, among others (Misset et al., 2000).

Chemistry and Biological Activities of Mimosine

Mimosine, a non-protein amino acid, has been found to have various biological activities such as anti-cancer, anti-inflammation, and anti-viral activities. It is a leading compound of interest for the treatment of various diseases due to its potential for being developed into specific inhibitors (Nguyen & Tawata, 2016).

Mécanisme D'action

Target of Action

This compound is part of a collection of unique chemicals used by early discovery researchers

Mode of Action

It is known that the compound is derived from β-enaminoketones . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

As a derivative of β-enaminoketones, it might be involved in certain enzymatic reactions . More research is required to elucidate the exact pathways and their downstream effects.

Propriétés

IUPAC Name |

(1R,3S)-3-(benzylamino)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADACSZOIFGMJFT-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601244992 |

Source

|

| Record name | rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1089695-63-5 |

Source

|

| Record name | rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089695-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)